molecular formula C16H14ClNOS B2890703 2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone CAS No. 356086-37-8

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2890703
CAS RN: 356086-37-8
M. Wt: 303.8
InChI Key: BEFGPIDCHOCQQU-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone, also known as CTK7A, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CTK7A belongs to the class of indolinone derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Medicinal Chemistry Applications

"2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone" and its derivatives have been explored for their potential pharmacological properties. The structure of this compound suggests it may be involved in the synthesis of indoles and related heterocycles, which are prevalent in many drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. Compounds like indoles are synthesized through various methods, with each method potentially offering a unique pathway to enhance biological activity or pharmacokinetics of the resultant molecules (Taber & Tirunahari, 2011).

Environmental and Toxicology Research

The compound's related chlorinated phenyl moiety draws attention to the environmental persistence and toxicological profiles of chlorophenols and chlorinated solvents. These compounds have been extensively studied for their environmental impact, particularly their role as persistent organic pollutants (POPs) and endocrine disruptors. For example, chlorophenols, which may share structural similarities with "2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone," have been noted for their toxicity in aquatic environments and potential for bioaccumulation, leading to significant ecological and health concerns (Ge et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNOS/c17-13-5-7-14(8-6-13)20-11-16(19)18-10-9-12-3-1-2-4-15(12)18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGPIDCHOCQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)thio)-1-(indolin-1-yl)ethanone

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